1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;;/h1,4-5,8H,2-3,6-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZNPHDEQRURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179369-48-2 | |
| Record name | 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride involves strategic functionalization of piperidine and pyrimidine precursors. Below are the primary methods derived from analogous synthetic protocols and patented methodologies:
Method 1: Nucleophilic Substitution with Subsequent Salt Formation
Boc Protection of Piperidin-4-amine
- Reagents : 4-Aminopiperidine, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate.
- Conditions : Stirred in aqueous acetone (50%) at room temperature for 24 hours.
- Outcome : N-Boc-piperidin-4-amine (yield: 90–93%).
-
- Reagents : N-Boc-piperidin-4-amine, 2-chloropyrimidine, potassium carbonate, KI.
- Conditions : Heated in dimethyl sulfoxide (DMSO) at 100°C for 4–6 hours.
- Outcome : N-Boc-1-(pyrimidin-2-yl)piperidin-4-amine (yield: 70–75%).
Deprotection and Salt Formation
- Reagents : Hydrochloric acid (HCl) in dioxane.
- Conditions : Stirred at room temperature for 2 hours, followed by recrystallization in isopropanol/water.
- Outcome : this compound (yield: 78–82%).
Method 2: Reductive Amination
-
- Reagents : Pyrimidine-2-carbaldehyde, piperidin-4-amine.
- Conditions : Reflux in ethanol for 12 hours.
-
- Reagents : Sodium borohydride (NaBH₄).
- Conditions : Stirred at 0–5°C for 4 hours.
- Outcome : 1-(Pyrimidin-2-yl)piperidin-4-amine (free base, yield: 65–70%).
-
- Reagents : HCl gas in ethyl acetate.
- Conditions : Stirred at 0°C for 1 hour.
- Outcome : Dihydrochloride salt (yield: 85–90%).
Optimized Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃ | Aqueous Acetone | 25°C | 24 h | 93% |
| Pyrimidine Coupling | 2-Chloropyrimidine, K₂CO₃ | DMSO | 100°C | 6 h | 75% |
| Deprotection | HCl (4M in dioxane) | Dioxane | 25°C | 2 h | 82% |
Critical Analysis of Methodologies
Nucleophilic Substitution (Method 1)
- Advantages : High scalability, minimal byproducts.
- Limitations : Requires Boc protection/deprotection steps, increasing synthesis time.
Reductive Amination (Method 2)
- Advantages : Direct route without protective groups.
- Limitations : Lower yield due to competing side reactions.
Industrial-Scale Considerations
- Continuous Flow Synthesis : Enhances efficiency for large-scale production.
- Purification : Recrystallization in isopropanol/water (1:2 v/v) achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as the corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrimidine or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications:
1. Medicinal Chemistry:
- Lead Compound in Drug Discovery: The unique structure of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride allows it to serve as a lead compound for developing new pharmaceuticals targeting various diseases.
- Synthesis of Analogues: It is used as a precursor in synthesizing related compounds that may exhibit enhanced biological activity.
2. Biological Research:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Antioxidant Properties: The compound shows potential antioxidant activity, which is crucial for mitigating oxidative stress-related disorders.
3. Neuropharmacology:
- Cognitive Enhancer: Research indicates that derivatives of this compound may enhance cognitive functions by modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Pharmacological Activities
The pharmacological profile of this compound includes:
1. Antimicrobial Activity:
- Studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This Compound | Staphylococcus aureus | 32 µg/mL |
| This Compound | Escherichia coli | 16 µg/mL |
These results indicate its potential as a lead for new antimicrobial agents.
2. Antioxidant Properties:
- The antioxidant capacity has been assessed through various assays:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative damage.
3. Neuroprotective Effects:
- The compound may interact with neurotransmitter receptors, potentially offering neuroprotective effects and enhancing cognitive function.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical study assessing the efficacy of similar compounds against nosocomial infections, it was found that derivatives exhibited potent activity against multi-drug resistant strains. This highlights the potential for these compounds in treating infections where conventional antibiotics fail.
Case Study 2: Antioxidant Activity in Vivo
A recent animal model study evaluated the antioxidant effects of this compound. Mice treated with the compound showed significant reductions in markers of oxidative stress compared to control groups, suggesting its potential therapeutic role in oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Properties:
- Safety Profile : Classified under OSHA HCS as:
- Handling Precautions : Requires avoidance of inhalation, skin contact, and eye exposure. Personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection (N100/P3 filters) is recommended .
- Ecotoxicity: No available data on environmental persistence or bioaccumulation .
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-pyrimidine derivatives. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Flexibility :
- Substitutions on the pyrimidine ring (e.g., chlorine in , methyl/hydroxyl in ) alter electronic properties and bioavailability.
- Heterocyclic replacements (e.g., tetrahydrofuran in ) modulate lipophilicity and metabolic stability .
Applications: Chlorinated derivatives (e.g., 1185307-78-1) are favored in kinase inhibitor synthesis due to enhanced binding affinity .
Research Implications
- Drug Design : Pyrimidine-piperidine hybrids are versatile scaffolds for targeting enzymes (e.g., kinases) and receptors .
- Safety Gaps: Limited ecotoxicological data for most analogs necessitate further studies .
- Synthetic Accessibility : Compounds like 1394041-44-1 highlight the role of heterocyclic substitutions in optimizing synthetic routes .
Biological Activity
Introduction
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a compound with significant potential in the field of medicinal chemistry, particularly for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Composition
This compound features a piperidine ring substituted with a pyrimidine moiety. The dihydrochloride form enhances its solubility in aqueous solutions, which is critical for biological assays.
Molecular Formula
| Property | Value |
|---|---|
| Molecular Formula | C10H13Cl2N3 |
| Molecular Weight | 236.13 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound often act as inhibitors of various kinases, particularly protein kinase B (Akt) and cyclin-dependent kinases (CDKs). These kinases are crucial in regulating cell proliferation and survival, making them important targets in cancer therapy.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various tumor cells .
Case Studies
- Inhibition of Tumor Growth : A study evaluated the efficacy of pyrimidine derivatives, including this compound, on human tumor xenografts in nude mice. Results indicated significant tumor size reduction at well-tolerated doses, suggesting strong in vivo efficacy .
- Selectivity Profiles : Another investigation highlighted the selectivity of related compounds towards PKB over PKA, with some derivatives showing up to 150-fold selectivity. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals favorable absorption characteristics. Studies report an oral bioavailability of approximately 31.8% and clearance rates suggesting manageable systemic exposure .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other pyrimidine-based compounds:
Q & A
Basic: What safety protocols are critical when handling 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride in laboratory settings?
Methodological Answer:
- Hazard Mitigation: This compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) . Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE):
- PPE: Chemical-resistant gloves (tested for permeation), lab coats, and safety goggles compliant with EN 166 or NIOSH standards. For respiratory protection, use P95 (US) or P1 (EU) filters for dust; OV/AG/P99 cartridges for higher exposure .
- Emergency Measures: In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for ≥15 minutes. Avoid dust generation and ensure proper ventilation .
Advanced: How can researchers resolve discrepancies in reported toxicity profiles of this compound?
Methodological Answer:
- Data Reconciliation: Cross-reference existing studies with standardized assays (e.g., OECD Test Guidelines 423 for acute oral toxicity). Note that some safety data sheets (SDS) lack detailed toxicological data (e.g., no LD50 values) .
- Experimental Validation: Conduct dose-response studies in relevant models (e.g., in vitro cytotoxicity assays like MTT on HepG2 cells) to clarify conflicting classifications (e.g., respiratory irritation vs. unclassified carcinogenicity) .
- Meta-Analysis: Compare structural analogs (e.g., piperidinyl-pyridine derivatives) to infer toxicity mechanisms, leveraging databases like PubChem .
Basic: What analytical techniques ensure accurate purity assessment of this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (e.g., Newcrom R1) and mobile phases like acetonitrile/water with 0.1% phosphoric acid. Adjust for MS compatibility by substituting formic acid .
- Spectroscopy: Confirm molecular identity via -NMR (e.g., δ 8.8 ppm for pyrimidine protons) and high-resolution mass spectrometry (HRMS) for exact mass verification.
- Elemental Analysis: Quantify chloride content (theoretical ~19.4% for dihydrochloride) to validate salt formation .
Advanced: What strategies optimize crystallization for high-resolution X-ray diffraction studies?
Methodological Answer:
- Crystallization Screens: Use sparse-matrix screens (e.g., Hampton Research Crystal Screens I/II) with varied solvents (e.g., DMSO/water mixtures) and temperatures. Monitor crystal growth via microscopy.
- Data Collection & Refinement: Employ SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities. Validate using tools like ORTEP-3 for thermal ellipsoid visualization .
- Twinning Analysis: If twinning is suspected (common in piperidine derivatives), use PLATON to deconvolute diffraction patterns .
Basic: What solvent systems are recommended for solubility testing?
Methodological Answer:
- Empirical Testing: Prioritize polar aprotic solvents (DMSO, DMF) due to the compound’s dihydrochloride salt nature. For aqueous solubility, test pH-adjusted buffers (pH 1–7.4) using shake-flask methods.
- Documentation: Report solubility in mg/mL with temperature (e.g., 25°C vs. 37°C). Note that SDS data lack partition coefficients (logP) and water solubility .
Advanced: How to design binding assays for target interaction studies?
Methodological Answer:
- Biophysical Assays:
- Computational Modeling: Perform molecular docking (AutoDock Vina) using crystallographic data of similar ligands (e.g., 4-(piperidin-4-yl)pyridine derivatives) to predict binding poses .
Basic: How to stabilize this compound under long-term storage?
Methodological Answer:
- Storage Conditions: Keep in airtight, light-resistant containers at –20°C in a desiccator. Avoid repeated freeze-thaw cycles.
- Stability Monitoring: Use periodic HPLC analysis to detect degradation (e.g., amine oxidation). Stability data are limited in SDS; assume a shelf life of 6–12 months under optimal conditions .
Advanced: What synthetic routes improve yield and scalability?
Methodological Answer:
- Route Optimization:
- Green Chemistry: Explore microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
Basic: What are the compound’s key spectroscopic signatures?
Methodological Answer:
- NMR:
- -NMR (DO): δ 8.8 (d, 2H, pyrimidine H), 3.5–4.0 (m, piperidine H), 2.8–3.2 (m, NH/NH).
- -NMR: δ 165.5 (pyrimidine C2), 110–120 ppm (aromatic carbons).
- IR: Peaks at ~3300 cm (N-H stretch), 1600 cm (C=N pyrimidine) .
Advanced: How to address batch-to-batch variability in pharmacological assays?
Methodological Answer:
- Quality Control: Implement LC-MS batch certification with ≥95% purity thresholds.
- Biological Replicates: Use ≥3 independent batches in in vivo studies (e.g., rodent models) to account for variability.
- Structural Confirmation: For each batch, validate via single-crystal XRD to rule out polymorphic differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
